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molecular formula C11H20N2O3 B8568037 Acrylamide DMAEMA CAS No. 25568-39-2

Acrylamide DMAEMA

Cat. No. B8568037
M. Wt: 228.29 g/mol
InChI Key: JADMAVSCPFDMLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03976824

Procedure details

The procedure described in Reference Example 1 was repeated except that 49.7 g. of acrylamide, 55.8 g. of dimethylaminoethyl methacrylate and 40.0 g. of 35 % sulfuric acid were employed to give an aqueous solution of acrylamide-dimethylaminoethyl methacrylate copolymer (70 : 30 by mole) having a concentration of 10 %, a pH of 7.3 and a viscosity of 3,000 cP at 25°C. To 680 g. of the solution were added 86 g. of 10 % aqueous solution of polyethyleneimine having a degree of polymerization of 1,500 and 81.4 g. of epichlorohydrin and the resultant was subjected to reaction at pH 10.0 at 80°C. for 2 hours. The reaction mixture was diluted with water and adjusted to pH 5.0 with sulfuric acid to give an aqueous solution of cationic thermosetting resin having a concentration of 10.3 % and a viscosity of 500 cP at 25°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[C:6]([O:11][CH2:12][CH2:13][N:14]([CH3:16])[CH3:15])(=[O:10])[C:7]([CH3:9])=[CH2:8].S(=O)(=O)(O)O>>[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[C:6]([O:11][CH2:12][CH2:13][N:14]([CH3:16])[CH3:15])(=[O:10])[C:7]([CH3:9])=[CH2:8] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCN(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)N.C(C(=C)C)(=O)OCCN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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